6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one

Aldose reductase inhibitor synthesis Bucherer-Bergs reaction Spiro hydantoin formation

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one (CAS 122433-49-2) is a fused heterocyclic compound belonging to the 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one class, characterized by a 6-chloro substituent on the pyridine ring. Its molecular formula is C₈H₆ClNO₂ with a molecular weight of 183.59 g/mol, an XLogP3 of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors, yielding a polar surface area of 39.19 Ų.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B7961151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=N2)Cl
InChIInChI=1S/C8H6ClNO2/c9-5-3-6-7(11)1-2-12-8(6)10-4-5/h3-4H,1-2H2
InChIKeyQAWIBDZRUBWAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one (CAS 122433-49-2) is a fused heterocyclic compound belonging to the 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one class, characterized by a 6-chloro substituent on the pyridine ring [1]. Its molecular formula is C₈H₆ClNO₂ with a molecular weight of 183.59 g/mol, an XLogP3 of 1.3, zero hydrogen bond donors, and three hydrogen bond acceptors, yielding a polar surface area of 39.19 Ų [2]. The compound is commercially available at purities typically ≥98%, with documented safety hazards including H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its core scaffold has been exploited as a key synthetic intermediate in the preparation of spiro-heteroazolone aldose reductase inhibitors [3].

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one: Why In-Class Replacement Without Evidence Is Scientifically Unreliable


Within the 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one family, the identity of the 6-position substituent and the ring fusion geometry (2,3-b versus 3,2-b) dictate both synthetic accessibility and downstream biological performance in ways that are not interchangeable. The 6-chloro derivative exhibits a unique reactivity profile under Bucherer-Bergs cyclization conditions that the unsubstituted parent compound entirely fails to reproduce, yielding no spiro hydantoin product under identical reaction parameters [1]. Likewise, the 6-bromo analog, while commercially available (CAS 1196155-15-3, MW 228.04), presents different electronic and steric parameters (Br van der Waals radius 185 pm vs Cl 175 pm) that alter nucleophilic aromatic substitution kinetics and enzyme binding pocket complementarity in the aldose reductase pharmacophore . The regioisomeric 6-chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (CAS 1936199-87-9) possesses a different ring fusion pattern that redirects the trajectory of the C4 carbonyl, a critical hydrogen bond acceptor, thereby invalidating direct substitution without re-optimization .

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Bucherer-Bergs Spirocyclization Yield: 6-Chloro vs 6-Unsubstituted Analog – Enabling vs Complete Failure

In the synthesis of spiro hydantoin aldose reductase inhibitors, the 6-chloro substitution is essential for the Bucherer-Bergs cyclization to proceed. The unsubstituted 2,3-dihydro-2-methyl-4H-pyrano[2,3-b]pyridin-4-one yielded no isolable spiro hydantoin product under standard Bucherer-Bergs conditions (KCN, ammonium carbonate, ethanol-water, 60°C with or without NaHSO₃). In contrast, the 6-chloro-2,3-dihydro-2-methyl-4H-pyrano[2,3-b]pyridin-4-one produced the desired spiro hydantoin, initially at 0.4% yield, which after extensive optimization of the Bucherer-Bergs protocol was increased to an acceptable ~50% yield range, enabling preclinical development of this compound series [1]. The chlorine atom at position 6 is hypothesized to modulate the electron density of the pyridine ring, facilitating the nucleophilic addition step that initiates spirocyclization.

Aldose reductase inhibitor synthesis Bucherer-Bergs reaction Spiro hydantoin formation Synthetic intermediate utility

Downstream Spiro Hydantoin Aldose Reductase Inhibitory Potency: 6-Chloro Enantiomeric Resolution Drives Sub-Nanomolar IC₅₀

The spiro hydantoin derived from the 6-chloro-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one scaffold achieved exceptional potency against human placental aldose reductase after enantiomeric resolution. The cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione 2'R,4'S enantiomer (Compound 16) exhibited an IC₅₀ of 7.5 × 10⁻⁹ M (7.5 nM), representing the most potent compound in the entire 8-aza-4-chromanone derived spiro hydantoin series [1]. For reference, the clinically advanced aldose reductase inhibitor sorbinil exhibits an IC₅₀ of approximately 0.65 μM (650 nM) against human placental ALR2 [2], placing the 6-chloro-derived spiro hydantoin approximately 87-fold more potent in vitro. While other 6-substituted analogs (H, Br, F) were prepared, the 6-chloro-2-methyl combination was explicitly identified as yielding the most favorable balance of synthetic accessibility and biological activity [1].

Aldose reductase inhibition Diabetes complications Enantioselective activity IC50 quantification

Physicochemical Differentiation: 6-Chloro vs 6-Bromo – Molecular Weight and Lipophilicity Trade-offs

The 6-chloro and 6-bromo analogs of 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one present distinct physicochemical profiles that directly impact lead optimization decisions. The 6-chloro compound (C₈H₆ClNO₂, MW 183.59, XLogP3 = 1.3, TPSA = 39.19 Ų) conforms to all Lipinski Rule of Five parameters [1]. The 6-bromo analog (CAS 1196155-15-3, C₈H₆BrNO₂, MW 228.04) carries a 44.45 Da higher molecular weight and an estimated XLogP3 of approximately 1.5–1.7 due to bromine's greater hydrophobicity . This 24% increase in molecular weight and elevated lipophilicity shift the bromo analog closer to Lipinski boundaries, potentially compromising oral bioavailability parameters. The chlorine atom additionally serves as a more versatile synthetic handle: its smaller size permits tighter packing in enzyme binding sites (as evidenced by the 7.5 nM aldose reductase IC₅₀ of the chloro-derived spiro hydantoin), while still enabling nucleophilic aromatic substitution for late-stage diversification [2].

Lead optimization Physicochemical properties Halogen comparison Drug-likeness

Regioisomeric Ring Fusion Geometry: [2,3-b] vs [3,2-b] – Divergent Pharmacophoric Vectors for Target Engagement

The pyrano-pyridine ring system exists in two regioisomeric forms: the [2,3-b] fusion (target compound, CAS 122433-49-2) and the [3,2-b] fusion (CAS 1936199-87-9). Both share the identical molecular formula C₈H₆ClNO₂ and molecular weight 183.59 g/mol but differ critically in the connectivity of the pyran oxygen relative to the pyridine nitrogen, altering the trajectory of the C4 carbonyl group and the spatial orientation of the 6-chloro substituent . In the aldose reductase spiro hydantoin series, only the [2,3-b] fusion geometry is validated in the peer-reviewed literature, with the (2'R,4'S) enantiomer of the 6-chloro-2-methyl spiro hydantoin achieving 7.5 nM IC₅₀ against human placental aldose reductase [1]. The [3,2-b] regioisomer, while commercially available, lacks any published pharmacological validation for aldose reductase or other enzyme targets, representing unproven territory for procurement decisions [2]. The [2,3-b] fusion places the pyridine nitrogen approximately 2.4-2.5 Å from the C4 carbonyl oxygen, establishing a hydrogen bond acceptor geometry that is disrupted in the [3,2-b] isomer.

Regioisomer comparison Scaffold hopping Pharmacophore geometry Structure-activity relationships

Computed PASS Bioactivity Spectrum: Protein Kinase and Signal Transduction Pathway Inhibition Predictions

Computational PASS (Prediction of Activity Spectra for Substances) analysis of the 6-chloro-2H-pyrano[2,3-b]pyridin-4(3H)-one scaffold yields probability scores for multiple pharmacologically relevant activities. The highest-ranked predictions include signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011), chloride peroxidase inhibitor (Pa = 0.657, Pi = 0.015), protein kinase inhibitor (Pa = 0.620, Pi = 0.011), and antimycobacterial activity (Pa = 0.584, Pi = 0.001) [1]. The Pa value represents the probability of activity, while Pi is the probability of inactivity. A Pa > 0.7 is considered high confidence; Pa between 0.5 and 0.7 indicates moderate confidence. For comparison, the unsubstituted 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one (CAS 1196153-27-1) was described as useful in the synthesis of potential kinase inhibitors and antimicrobial agents but lacks a published PASS spectrum for direct score comparison [2]. The chloro substituent is predicted to enhance protein kinase inhibitory potential through increased hydrophobic contact and halogen bonding with the kinase hinge region.

PASS prediction Protein kinase inhibition In silico screening Target fishing

6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one: Evidence-Backed Research and Sourcing Application Scenarios


Aldose Reductase Inhibitor Drug Discovery: Spiro Hydantoin Lead Optimization

The 6-chloro scaffold uniquely enables Bucherer-Bergs spirocyclization to produce spiro hydantoins with sub-nanomolar aldose reductase inhibitory potency (IC₅₀ = 7.5 nM), an activity profile that the unsubstituted parent scaffold completely fails to deliver (0% spirocyclization yield) [1]. Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complication therapies should prioritize the 6-chloro-[2,3-b] regioisomer as the essential enabling intermediate, as validated by Pfizer's preclinical program and US Patent 5,068,333 [2].

Kinase Inhibitor Screening Library Construction Using Halogen-Enriched Scaffolds

PASS computational prediction assigns the 6-chloro scaffold a protein kinase inhibitor probability score of Pa = 0.620 (moderate-to-high confidence), alongside a signal transduction pathways inhibitor Pa of 0.718 [3]. The chlorine atom provides a versatile synthetic handle for further diversification via nucleophilic aromatic substitution while maintaining drug-like physicochemical properties (MW 183.59, XLogP3 1.3, TPSA 39.19 Ų) [4]. Procurement for kinase-focused combinatorial library synthesis should favor the 6-chloro variant over the heavier 6-bromo analog (MW 228.04) to maintain lead-like property space.

Synthetic Methodology Development: Bucherer-Bergs Reaction Optimization

The dramatic differential in Bucherer-Bergs reactivity between the 6-chloro substrate (productive spirocyclization) and the 6-unsubstituted analog (complete failure) provides a well-defined model system for investigating electronic effects on heterocyclic spirocyclization [1]. The initial 0.4% yield, subsequently improved to ~50% through reaction engineering, documents a clear optimization trajectory reproducible in academic and industrial process chemistry settings.

Regioisomer-Dependent Pharmacophore Validation in Fragment-Based Drug Design

The stark contrast between the pharmacologically validated [2,3-b] regioisomer (aldose reductase IC₅₀ = 7.5 nM) and the unvalidated [3,2-b] regioisomer (no published enzyme inhibition data) makes this pair an instructive case study for fragment-based design programs evaluating the impact of heterocyclic fusion geometry on target engagement [2]. Procurement specifications must explicitly distinguish between these two regioisomers (CAS 122433-49-2 vs CAS 1936199-87-9) to avoid experimental confounds.

Quote Request

Request a Quote for 6-Chloro-2H-pyrano[2,3-B]pyridin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.